(4S)-4-Amino-5-[[(2S)-1-[[(2S)-1-[[(2S)-2-[[(2S)-4-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-4-methylsulfanylbutanoyl]-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid
(4S)-4-Amino-5-[[(2S)-1-[[(2S)-1-[[(2S)-2-[[(2S)-4-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-4-methylsulfanylbutanoyl]-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid
Brand Name:
Vulcanchem
CAS No.:
125741-45-9
VCID:
VC0161453
InChI:
InChI=1S/C45H65N7O13S/c1-25(2)21-31(50-40(60)29-15-10-19-47-29)41(61)48-30(18-20-66-3)43(63)52(45-38(58)37(57)36(56)34(24-53)65-45)44(64)33(23-27-13-8-5-9-14-27)51-42(62)32(22-26-11-6-4-7-12-26)49-39(59)28(46)16-17-35(54)55/h4-9,11-14,25,28-34,36-38,45,47,53,56-58H,10,15-24,46H2,1-3H3,(H,48,61)(H,49,59)(H,50,60)(H,51,62)(H,54,55)/t28-,29-,30-,31-,32-,33-,34+,36+,37-,38+,45+/m0/s1
SMILES:
CC(C)CC(C(=O)NC(CCSC)C(=O)N(C1C(C(C(C(O1)CO)O)O)O)C(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)O)N)NC(=O)C4CCCN4
Molecular Formula:
C45H65N7O13S
Molecular Weight:
944.1 g/mol
(4S)-4-Amino-5-[[(2S)-1-[[(2S)-1-[[(2S)-2-[[(2S)-4-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-4-methylsulfanylbutanoyl]-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid
CAS No.: 125741-45-9
Main Products
VCID: VC0161453
Molecular Formula: C45H65N7O13S
Molecular Weight: 944.1 g/mol
CAS No. | 125741-45-9 |
---|---|
Product Name | (4S)-4-Amino-5-[[(2S)-1-[[(2S)-1-[[(2S)-2-[[(2S)-4-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-4-methylsulfanylbutanoyl]-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid |
Molecular Formula | C45H65N7O13S |
Molecular Weight | 944.1 g/mol |
IUPAC Name | (4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(2S)-2-[[(2S)-4-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-4-methylsulfanylbutanoyl]-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid |
Standard InChI | InChI=1S/C45H65N7O13S/c1-25(2)21-31(50-40(60)29-15-10-19-47-29)41(61)48-30(18-20-66-3)43(63)52(45-38(58)37(57)36(56)34(24-53)65-45)44(64)33(23-27-13-8-5-9-14-27)51-42(62)32(22-26-11-6-4-7-12-26)49-39(59)28(46)16-17-35(54)55/h4-9,11-14,25,28-34,36-38,45,47,53,56-58H,10,15-24,46H2,1-3H3,(H,48,61)(H,49,59)(H,50,60)(H,51,62)(H,54,55)/t28-,29-,30-,31-,32-,33-,34+,36+,37-,38+,45+/m0/s1 |
Standard InChIKey | GLGUHGRWNFNRGK-RRARUZKLSA-N |
Isomeric SMILES | CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N([C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCC(=O)O)N)NC(=O)[C@@H]4CCCN4 |
SMILES | CC(C)CC(C(=O)NC(CCSC)C(=O)N(C1C(C(C(C(O1)CO)O)O)O)C(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)O)N)NC(=O)C4CCCN4 |
Canonical SMILES | CC(C)CC(C(=O)NC(CCSC)C(=O)N(C1C(C(C(C(O1)CO)O)O)O)C(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)O)N)NC(=O)C4CCCN4 |
Synonyms | 5-N(1,6)(beta-glucopyranosyl)Glu-9-Pro-substance P (6-11) BG-Glu-Pro-SP(6-11) substance P (6-11), N(1,6)(beta-glucopyranosyl)Glu(5)-Pro(9)- substance P (6-11), N(1,6)(beta-glucopyranosyl)glutamyl(5)-proline(9)- |
PubChem Compound | 130526 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume